
Bitopertin (R enantiomer)
Übersicht
Beschreibung
Bitopertin (R enantiomer) is a selective glycine transporter type 1 (GlyT1) inhibitor. It is primarily investigated for its potential therapeutic applications in treating disorders such as schizophrenia and erythropoietic protoporphyria. By inhibiting the reuptake of glycine, Bitopertin increases glycine levels in the synaptic cleft, thereby enhancing glutamatergic neurotransmission .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of enantiomerically pure compounds like Bitopertin (R enantiomer) often involves enantioselective catalysis. One common method is the use of chiral catalysts in organocascade reactions, which form several chemical bonds and generate stereogenic centers with excellent stereoselectivity . These reactions are environmentally friendly as they occur in the absence of metals and reduce chemical waste.
Industrial Production Methods: Industrial production of enantiopure compounds typically involves large-scale enantioselective synthesis or chiral resolution techniques. Solid-phase extraction combined with chiral high-performance liquid chromatography (HPLC) is often used for the enantiomeric separation of racemic drugs in biological samples .
Analyse Chemischer Reaktionen
Types of Reactions: Bitopertin (R enantiomer) primarily undergoes noncompetitive inhibition reactions. It inhibits glycine uptake at human GlyT1 with a concentration exhibiting IC50 of 25 nanomolar .
Common Reagents and Conditions: The compound is stable under various storage conditions, including -20°C for up to three years in powder form and -80°C for up to two years in solvent .
Major Products Formed: The primary product of Bitopertin’s inhibition reaction is the increased concentration of glycine in the synaptic cleft, which enhances NMDA-dependent long-term potentiation .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Bitopertin has been primarily investigated for two major therapeutic applications:
-
Schizophrenia Treatment :
- Bitopertin has been explored as an adjunct therapy to improve negative symptoms in schizophrenia. Clinical trials have indicated its potential to enhance the efficacy of second-generation antipsychotics, especially in patients who do not adequately respond to standard treatments .
- A Phase II study reported that RG1678 (Bitopertin's development code) effectively reduced negative symptoms when combined with other antipsychotics .
-
Erythropoietic Protoporphyria :
- The compound is also being studied for its role in treating erythropoietic protoporphyria, a genetic disorder characterized by photosensitivity and liver complications. By modulating glycine levels, Bitopertin may help alleviate some symptoms associated with this condition.
Scientific Research Applications
Beyond clinical uses, Bitopertin serves various roles in scientific research:
- Neurotransmission Studies : Researchers utilize Bitopertin to investigate the role of glycine in synaptic plasticity and neurotransmission dynamics.
- Model Compound : It serves as a model compound for studying glycine transporter inhibitors, providing insights into drug design and development in this class of compounds .
- Pharmaceutical Development : The enantiopure form of Bitopertin is crucial for developing effective pharmaceuticals, ensuring safety and efficacy in therapeutic contexts.
Case Studies
Several key studies illustrate the efficacy and safety of Bitopertin:
- Phase II Clinical Trial : A study involving patients with schizophrenia showed that those treated with Bitopertin alongside conventional antipsychotics experienced significant reductions in negative symptoms compared to placebo groups. This trial provided critical data supporting further development for schizophrenia treatment .
- Metabolic Studies : Research on erythropoietic protoporphyria highlighted how Bitopertin's modulation of glycine levels could lead to improved patient outcomes by reducing photosensitivity episodes and liver-related complications.
Wirkmechanismus
Bitopertin (R enantiomer) inhibits the glycine transporter type 1 (GlyT1), increasing glycine levels in the synaptic cleft. Glycine acts as a co-agonist with glutamate at N-methyl-D-aspartate (NMDA) receptors, enhancing glutamatergic transmission . This mechanism is particularly relevant in treating conditions like schizophrenia, where NMDA receptor dysfunction is implicated .
Vergleich Mit ähnlichen Verbindungen
ORG-25935: Another glycine transporter inhibitor with similar applications in enhancing NMDA receptor function.
Sarcosine: A naturally occurring amino acid derivative that also inhibits glycine reuptake.
D-cycloserine: A partial agonist at the glycine site of the NMDA receptor.
Uniqueness: Bitopertin (R enantiomer) is unique due to its high selectivity and potency as a GlyT1 inhibitor. It has shown a favorable safety and tolerability profile in clinical trials, making it a promising candidate for therapeutic applications .
Biologische Aktivität
Bitopertin, specifically its R enantiomer, is a significant compound in the realm of psychiatric pharmacology, primarily as a glycine reuptake inhibitor. This article delves into its biological activity, pharmacokinetics, and therapeutic implications, supported by relevant data and findings from various studies.
Overview of Bitopertin (R Enantiomer)
Bitopertin (also known as RG1678) is a noncompetitive inhibitor of the glycine transporter 1 (GlyT1), which plays a crucial role in the modulation of N-methyl-D-aspartate (NMDA) receptor activity. The R enantiomer exhibits high affinity for GlyT1 with an IC50 of approximately 25 nM, making it a potent candidate for therapeutic applications in schizophrenia and other psychiatric disorders .
Chemical Properties:
- Molecular Formula: CHFNOS
- Molecular Weight: 543.46 g/mol
- CAS Number: 845614-12-2
- Relative Density: 1.444 g/cm³
Bitopertin enhances NMDA receptor-mediated neurotransmission by inhibiting glycine reuptake, thereby increasing extracellular glycine levels. This mechanism is particularly relevant in the context of schizophrenia, where NMDA receptor hypofunction is implicated in the pathophysiology of negative symptoms .
Pharmacokinetics
The pharmacokinetic profile of Bitopertin shows promising characteristics:
- Oral Bioavailability: 78% in rats and 56% in monkeys.
- Plasma Clearance: Low clearance rates suggest prolonged action.
- Volume of Distribution: Intermediate values indicate effective tissue distribution.
- Half-life: Approximately 5.8 hours in rats and 6.4 hours in monkeys.
- Plasma Protein Binding: High binding rates (97% in rats and 98% in humans) enhance its therapeutic potential.
In Vitro Studies
Bitopertin has been shown to:
- Potently inhibit [H]glycine uptake in cells expressing human GlyT1b with IC50 values around 25 nM.
- Display selectivity over GlyT2 with an IC50 greater than 30 µM, demonstrating its targeted action on GlyT1 .
In Vivo Studies
In animal models:
- Bitopertin significantly increases cerebrospinal fluid (CSF) and striatal glycine levels, with a notable increase observed at doses ranging from 1 to 30 mg/kg.
- It has been effective in attenuating hyperlocomotion induced by D-amphetamine or NMDA receptor antagonists, indicating its potential to mitigate psychotic symptoms .
Clinical Research and Case Studies
Several clinical trials have explored the efficacy of Bitopertin in treating negative symptoms of schizophrenia:
Notable Outcomes
A phase II proof-of-concept study indicated that Bitopertin could lead to clinically meaningful improvements in patients with treatment-resistant negative symptoms. However, further studies are needed to establish long-term benefits and safety profiles.
Eigenschaften
IUPAC Name |
[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[5-methylsulfonyl-2-[(2R)-1,1,1-trifluoropropan-2-yl]oxyphenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F7N3O4S/c1-12(20(23,24)25)35-17-4-3-14(36(2,33)34)10-15(17)19(32)31-7-5-30(6-8-31)18-16(22)9-13(11-29-18)21(26,27)28/h3-4,9-12H,5-8H2,1-2H3/t12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUGYIUSCYNSQR-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F7N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676592 | |
Record name | {4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}[5-(methanesulfonyl)-2-{[(2R)-1,1,1-trifluoropropan-2-yl]oxy}phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845614-12-2 | |
Record name | [4-[3-Fluoro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl][5-(methylsulfonyl)-2-[(1R)-2,2,2-trifluoro-1-methylethoxy]phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845614-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}[5-(methanesulfonyl)-2-{[(2R)-1,1,1-trifluoropropan-2-yl]oxy}phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.